Methyl 3-aminothietane-3-carboxylate
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Overview
Description
Methyl 3-aminothietane-3-carboxylate is a sulfur-containing heterocyclic compound with significant potential in various fields of scientific research. This compound features a thietane ring, which is a four-membered ring containing one sulfur atom. The presence of both an amino group and a carboxylate ester group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of derivatives of 3-aminothietane, including Methyl 3-aminothietane-3-carboxylate, often involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to yield 3-aminothietane 1,1-dioxides . This method is regioselective and typically occurs under kinetic control.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, likely due to the compound’s specialized applications and the challenges associated with the synthesis of thietane derivatives. Research into new effective methods for the production of derivatives of 3-aminothietane with various substituents at the nitrogen atom is ongoing .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-aminothietane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Methyl 3-aminothietane-3-carboxylate has several applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Potential use in the study of sulfur-containing biomolecules.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-aminothietane-3-carboxylate exerts its effects is not well-documented. the presence of the thietane ring and the functional groups suggests that it can interact with various molecular targets and pathways. The sulfur atom in the thietane ring can participate in redox reactions, while the amino and carboxylate ester groups can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: Another sulfur-containing heterocyclic compound with similar functional groups.
3-Aminothietane-1,1-dioxide: A derivative of 3-aminothietane with an oxidized sulfur atom.
Uniqueness: Methyl 3-aminothietane-3-carboxylate is unique due to the presence of the thietane ring, which is less common compared to other sulfur-containing heterocycles like thiophene
Biological Activity
Methyl 3-aminothietane-3-carboxylate is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a four-membered thietane ring containing a sulfur atom, along with a carboxylate and methylamino functional group. Its molecular formula is C5H9NO2S, with a molecular weight of approximately 179.19 g/mol. The presence of the dioxo group enhances its reactivity and interaction capabilities within biological systems.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria by interfering with their metabolic pathways. The mechanism may involve the inhibition of specific enzymes crucial for bacterial survival.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. It is believed to act by targeting specific receptors or enzymes involved in cell signaling pathways that regulate growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
Study 2: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound was observed to activate caspase pathways, leading to programmed cell death. Further research is required to elucidate the specific molecular targets involved in this process.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate | Thietane derivative | Antimicrobial, anticancer | Dioxo group enhances reactivity |
3-Aminothietane-3-carboxylic acid | Thietane derivative | Enzyme inhibition | Contains carboxylic acid functionality |
Methyl 3-aminooxetane-3-carboxylate | Oxetane derivative | Limited antimicrobial activity | Different ring structure |
Future Directions for Research
Ongoing studies are focused on:
- Mechanistic Studies : Further elucidation of the precise molecular mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess the therapeutic potential and safety profile.
- Drug Development : Exploring modifications to enhance efficacy and reduce toxicity for potential pharmaceutical applications.
Properties
IUPAC Name |
methyl 3-aminothietane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-8-4(7)5(6)2-9-3-5/h2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKKWZCIKFSFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CSC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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